2,4-Diisopropylphenol

Descripción

Contextualization of 2,4-Diisopropylphenol within Phenolic Chemistry Research

Phenolic compounds are a broad class of chemicals characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring. They are ubiquitous in nature and are the focus of extensive research due to their diverse biological activities and industrial applications. This compound is a synthetic member of this family, primarily produced through the Friedel-Crafts alkylation of phenol (B47542). researchgate.net Its study contributes to a deeper understanding of structure-activity relationships among substituted phenols and the mechanisms of electrophilic aromatic substitution. Research into this compound and its derivatives provides insights into how the positioning of alkyl groups on the phenolic ring affects properties such as antioxidant capacity and biological interactions. solubilityofthings.com

Significance of this compound as a Research Intermediate

The utility of this compound lies in its capacity to be chemically modified, allowing for the creation of more complex molecules with specific functionalities. This has established its importance as a key intermediate in various fields of chemical research.

In the realm of pharmaceutical research, this compound serves as a scaffold for the synthesis of novel therapeutic agents. A notable area of investigation involves its conjugation with fatty acids to create new chemical entities with potential anticancer properties. researchgate.netijpsr.com For instance, researchers have synthesized esters of this compound with fatty acids like 5-hexenoic acid and iso-ricinoleic acid. ijpsr.com These novel conjugates have demonstrated in vitro selectivity for inhibiting the growth of various human tumor cell lines. ijpsr.com The rationale behind this approach is to combine the phenolic structure with the biological activity of fatty acids to develop targeted cancer therapies. researchgate.netijpsr.com

Furthermore, the study of this compound and its derivatives contributes to understanding the structure-activity relationships of anesthetic compounds. As a regioisomer of the widely used anesthetic propofol (B549288) (2,6-diisopropylphenol), it is often used in comparative studies to elucidate the molecular mechanisms of anesthesia and sedation. frontiersin.orgnih.gov

The application of this compound extends to agricultural science, where it is utilized as an intermediate in the synthesis of agrochemicals. solubilityofthings.com Its inherent antioxidant properties, a common feature of phenolic compounds, make it a candidate for developing agents that protect agricultural products from oxidative degradation. solubilityofthings.com While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available research, its role as a precursor in the broader synthesis of pesticides and herbicides is acknowledged. The isopropylation of phenol, which yields this compound alongside other isomers, is a process whose products find applications in the formulation of agricultural chemicals.

The reactivity of the hydroxyl group and the aromatic ring of this compound makes it a versatile starting material for the synthesis of a wide array of novel organic compounds. solubilityofthings.com Organic chemists utilize it to explore new synthetic methodologies and to construct complex molecular architectures. For example, it can be used in the preparation of more elaborate phenolic structures and ligands for metal complexes. The synthesis of fatty acid conjugates with potential antiproliferative activity is a prime example of its application in creating novel bioactive molecules. researchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is largely driven by its relationship to propofol and its potential in medicinal chemistry. Studies often focus on comparing the biological activities of 2,4- and 2,6-diisopropylphenol to understand the structural requirements for anesthetic and other pharmacological effects. frontiersin.orgnih.gov There is also a growing interest in its derivatives as potential anticancer agents. researchgate.netijpsr.com

However, several knowledge gaps remain. While its role as an intermediate in agricultural chemical synthesis is mentioned, detailed studies on specific pathways and resulting products are not widely available. Further research is needed to fully elucidate its metabolic fate and toxicological profile, which is crucial for any compound considered for pharmaceutical or agricultural applications. Moreover, the exploration of its potential in materials science and as a building block for novel polymers or functional materials is an area that remains largely untapped. A deeper investigation into the catalytic processes for its selective synthesis would also be beneficial to enhance its utility as a research intermediate.

| Compound Name |

| This compound |

| 2,6-Diisopropylphenol (Propofol) |

| Phenol |

| 5-Hexenoic acid |

| Iso-ricinoleic acid |

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H18O | nih.govsigmaaldrich.com |

| Molecular Weight | 178.27 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 79-80 °C | sigmaaldrich.com |

| Density | 0.948 g/mL at 25 °C | sigmaaldrich.com |

| IUPAC Name | 2,4-di(propan-2-yl)phenol | nih.gov |

| CAS Number | 2934-05-6 | sigmaaldrich.com |

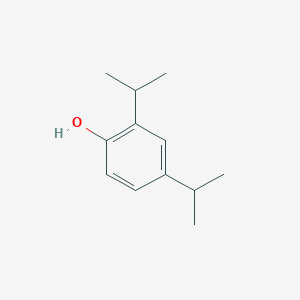

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042273 | |

| Record name | 2,4-Diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-05-6 | |

| Record name | 2,4-Diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Diisopropylphenol

Mechanistic Investigations of Phenol (B47542) Alkylation Pathways Leading to 2,4-Diisopropylphenol

The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol. This process involves an electrophilic aromatic substitution where isopropyl groups are introduced onto the phenol ring. Mechanistic studies, including ab initio density functional theory (DFT) calculations, have provided a molecular-level understanding of the reaction pathways. ontosight.ai

Two primary mechanistic pathways are considered: a neutral pathway and an ionic pathway.

Neutral Pathway : This route can lead to the initial formation of a phenolic ether (O-alkylation), which is often observed in the early stages of the reaction. ontosight.ai

Ionic Rearrangement : The phenolic ether can then undergo an intramolecular rearrangement to form the more stable C-alkylated phenols. ontosight.ai Protonation of the ether by an acid catalyst significantly lowers the energy barriers for this migration, favoring the formation of C-alkylated products like this compound. ontosight.ai The carbocation generated from the alkylating agent can also directly attack the electron-rich phenol ring, a process known as C-alkylation. smolecule.com

Isopropylation of Phenol and Selective Formation of Diisopropylphenols

The isopropylation of phenol is a classic example of electrophilic aromatic substitution where controlling the regioselectivity is a significant challenge. The reaction typically yields a mixture of products, including 2-isopropylphenol (B134262) (2-IPP), 4-isopropylphenol (B134273) (4-IPP), this compound (2,4-DIPP), 2,6-diisopropylphenol (2,6-DIPP), and sometimes over-alkylated triisopropylphenols. acs.org

The formation of 2,4-DIPP occurs through the further isopropylation of either 2-isopropylphenol or 4-isopropylphenol. The selectivity towards a specific di-substituted isomer is highly dependent on the reaction conditions, including the catalyst, temperature, and the alkylating agent used. acs.orgresearchgate.net For instance, while the industrial synthesis of 2-isopropylphenol using γ-Al2O3 can achieve high selectivity for the mono-substituted product, it also produces 2,6-diisopropylphenol and smaller amounts of 4-isopropylphenol as byproducts. acs.org Higher reaction temperatures often favor the formation of thermodynamically stable products, which can include 2,4-DIPP. smolecule.com

Catalytic Systems for this compound Synthesis and Selectivity Control

The choice of catalyst is paramount in directing the isopropylation of phenol towards the desired diisopropylphenol isomer. Research has explored a wide range of both homogeneous and heterogeneous catalysts to optimize conversion and selectivity.

Traditional homogeneous acid catalysts, including Brønsted acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are commonly used to promote Friedel-Crafts alkylation. ambeed.com These catalysts are effective in activating the alkylating agent and facilitating the electrophilic attack on the phenol ring. However, they often suffer from a lack of regioselectivity, leading to complex product mixtures of 2,4-DIPP, 2,6-DIPP, and other isomers. Controlling reaction parameters such as temperature (typically 50–80°C) and the stoichiometric ratio of reactants is crucial to minimize the formation of byproducts like 2,6-diisopropylphenol when using these traditional acid catalysts.

To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts. These heterogeneous systems offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often, improved selectivity.

Notable examples of heterogeneous catalysts studied for phenol isopropylation include:

Zeolites : H-beta and H-mordenite zeolites have been investigated for the vapor-phase isopropylation of phenol. While often optimized for the production of 2,6-DIPP, these studies provide valuable data on the formation of 2,4-DIPP under various conditions. nih.gov

Heteropolyacid-Clay Composites : A composite catalyst consisting of cesium-modified heteropolyacid supported on K-10 clay (20% w/w Cs2.5H0.5PW12O40/K-10) has shown high activity and unique selectivity in the liquid-phase alkylation of phenol. acs.orgresearchgate.net This catalyst is reported to be more effective than many zeolites and demonstrates the potential of synergistic catalytic materials. acs.org Studies using this catalyst at 200 °C have explored the intricate kinetics of the reaction, providing insight into the formation pathways of both 2,4- and 2,6-diisopropylphenol. researchgate.net The mesoporosity of such clay-supported catalysts is credited with allowing the formation of the para-substituted isomer. acs.org

Catalyst Performance in Phenol Isopropylation

| Catalyst | Alkylating Agent | Phase | Temperature (°C) | Key Findings/Selectivity Notes | Reference |

|---|---|---|---|---|---|

| γ-Al₂O₃ | Propylene (B89431) | Liquid | 250-300 | Primarily produces 2-isopropylphenol (~85% selectivity), with 2,6-DIPP (10-12%) and 4-isopropylphenol (1-2%) as byproducts. | acs.org |

| H-beta Zeolite | Isopropyl Alcohol (IPA) | Vapor | ~260 | Achieved 94% phenol conversion with 56% selectivity towards 2,6-DIPP. Data implies significant formation of other isomers, including 2,4-DIPP. | nih.gov |

| 20% Cs2.5H0.5PW12O40/K-10 Clay | IPA / DIPE | Liquid | 200 | Considered superior to zeolite catalysts. DIPE was found to be a better alkylating agent than IPA, giving 90% phenol conversion. | acs.org |

The choice of alkylating agent significantly complicates the reaction network. The most common agents are 2-propanol (isopropyl alcohol, IPA), propylene, and diisopropyl ether (DIPE). acs.orgresearchgate.net

2-Propanol (IPA) : When IPA is used, it can undergo dehydration over the acid catalyst to form propylene and water. Furthermore, it can react to form diisopropyl ether (DIPE) in situ. acs.orgresearchgate.net

Propylene : As a direct source of the isopropyl carbocation, propylene is a common alkylating agent.

Advanced Synthetic Strategies for this compound Analogues and Conjugates

Beyond its direct synthesis, this compound serves as a starting material for creating more complex molecules, including analogues and conjugates with potential applications in medicinal chemistry.

The structure of this compound allows for several types of chemical derivatization:

Oxidation : The phenol group can be oxidized to form corresponding quinones or other oxygenated derivatives.

Electrophilic Aromatic Substitution : The remaining activated hydrogen on the aromatic ring can be replaced through reactions like halogenation (with bromine or chlorine) or nitration. libretexts.org

Esterification : The phenolic hydroxyl group is a key site for derivatization. It can be esterified with various carboxylic acids to form ester conjugates. This strategy has been employed to synthesize fatty acid conjugates of both this compound and its 2,6-isomer. ijpsr.comresearchgate.net

Research has focused on synthesizing fatty acid conjugates of diisopropylphenols to evaluate their biological activities. In these syntheses, this compound is reacted with a fatty acid (like 5-hexenoic acid or mixtures from natural oils) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ijpsr.comresearchgate.net These studies have successfully produced novel propofol-mixed fatty acid conjugates from various isomers, including this compound, for evaluation as potential antiproliferative agents. ijpsr.comresearchgate.net

Esterification with Fatty Acids for Novel Diisopropylphenyl Esters

A primary route for the derivatization of this compound involves its chemical esterification with various fatty acids. This process typically involves the reaction of the phenolic hydroxyl group of this compound with the carboxyl group of a fatty acid, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netscirp.org This method has been successfully employed to synthesize a range of novel 2,4-diisopropylphenyl esters. researchgate.netcsic.es The resulting ester conjugates are characterized using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm their chemical structures. researchgate.netmdpi.comnih.gov

Synthesis of Alpha-Linolenic Acid Conjugates

Novel esters have been synthesized through the chemical esterification of this compound with alpha-linolenic acid (ALA). researchgate.netcsic.es The synthesis of the 2,4-diisopropylphenyl-alpha-linolenic acid conjugate (2,4P-ALA) involves the reaction between the two parent molecules. csic.es Characterization of this conjugate has been confirmed using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). mdpi.com

Derivatization with Valproic Acid

This compound has been chemically derivatized by esterification with valproic acid (VA), a branched short-chain fatty acid. researchgate.netcsic.es This reaction yields the novel conjugate, 2,4-diisopropylphenyl-valproic acid (2,4P-VA). csic.es The successful synthesis and structure of this compound have been verified through comprehensive spectral analysis, including NMR and HRMS data. mdpi.com

Conjugation with Butyric Acid

The conjugation of this compound with butyric acid (BA) has been achieved via chemical synthesis. researchgate.netcsic.es This esterification process results in the formation of the 2,4-diisopropylphenyl-butyric acid ester (2,4P-BA). csic.es Spectroscopic data from NMR and HRMS analyses have been used to characterize and confirm the structure of the synthesized conjugate. mdpi.com

Formation of 2-Ethylhexanoic Acid Esters

Esters of this compound have been formed through chemical synthesis with 2-ethylhexanoic acid (2-EHA). researchgate.netcsic.es The resulting product is the 2,4-diisopropylphenyl-(2-ethylhexanoic acid) conjugate (2,4P-2-EHA). csic.es Its structure and identity have been established through detailed characterization using methods such as FT-IR, NMR, and mass spectrometry. researchgate.netmdpi.com

Utilization of Mixed Fatty Acids from Natural Oils

Research has extended to the synthesis of 2,4-diisopropylphenyl esters using mixtures of fatty acids derived from various natural oils. nih.govbeilstein-journals.org This approach utilizes the diverse fatty acid profiles of oils from sources including Jatropha curcas (jatropha), Pongamia glabra (karanja), Sterculia foetida, Samia cynthia (eri pupae), and Cocos nucifera (coconut). researchgate.netnih.gov

The process involves obtaining the mixed fatty acids from these oils and subsequently esterifying them with this compound. nih.gov This results in complex mixtures of conjugates, such as 2,4P-JTA (jatropha), 2,4P-KTA (karanja), 2,4P-STA (Sterculia foetida), 2,4P-EFA (eri pupae), and 2,4P-CCFA (coconut). nih.gov The characterization of these mixed fatty acid conjugates has been performed using FT-IR, NMR (1H, 13C), and GC-MS to confirm the formation of the ester linkages and identify the incorporated fatty acid chains. nih.gov

Table 1: Synthesis of 2,4-Diisopropylphenyl Esters from Natural Oil Fatty Acids

| Natural Oil Source | Abbreviation for Conjugate | Key Fatty Acid Types |

|---|---|---|

| Jatropha curcas | 2,4P-JTA | Unsaturated-rich |

| Pongamia glabra | 2,4P-KTA | Unsaturated-rich |

| Sterculia foetida | 2,4P-STA | Cyclopropene-rich |

| Samia cynthia | 2,4P-EFA | Polyunsaturated-rich (18:3) |

| Cocos nucifera | 2,4P-CCFA | Medium-chain saturated-rich |

Chemo-enzymatic Approaches in Derivatization

Chemo-enzymatic strategies, which combine chemical reactions with biological catalysis, offer alternative routes for the derivatization of this compound. These methods leverage the high selectivity of enzymes, such as lipases, to facilitate specific transformations under mild conditions. researchgate.netscielo.br

Lipase-catalyzed esterification is a prominent chemo-enzymatic method for producing esters from fatty acids and phenolic compounds. mdpi.comresearchgate.net Studies have demonstrated the efficacy of lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), in catalyzing the esterification of phenolic acids. researchgate.net While direct enzymatic esterification of this compound is a potential route, a multi-step chemo-enzymatic approach has also been described. researchgate.netresearchgate.net

An example of such an approach involves an initial enzymatic step to prepare a key reactant, followed by a chemical synthesis step. For instance, α-Linolenic acid (ALA) rich fractions have been prepared from eri silkworm oil via saponification and subsequent urea (B33335) complexation, an enzymatic method, to achieve high purity. researchgate.netcsic.es This enzymatically prepared ALA fraction is then used as the acyl donor in the subsequent chemical esterification with this compound to form the final conjugate. researchgate.net This combination of enzymatic preparation and chemical synthesis allows for the use of highly pure, naturally sourced substrates in the derivatization process. Furthermore, enzymes like laccase have been shown to oxidize substituted phenols, including 2,6-diisopropylphenol, indicating the potential for various enzymatic modifications of the phenol structure, although steric hindrance can play a significant role in the feasibility of such reactions. nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4 Diisopropylphenol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,4-Diisopropylphenol, both ¹H and ¹³C NMR provide definitive information about the substitution pattern on the aromatic ring and the structure of the alkyl side chains.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the two isopropyl groups. The substitution pattern on the benzene (B151609) ring leads to a specific splitting pattern for the aromatic protons. The isopropyl protons typically appear as a doublet for the methyl groups and a septet for the methine proton. General chemical shift ranges indicate that aromatic protons are found between δ 6.8–7.2 ppm, while the isopropyl methyl protons resonate around δ 1.2–1.4 ppm.

Table 1: Indicative ¹H NMR Chemical Shifts for this compound

| Proton Type | Indicative Chemical Shift (δ) ppm | Multiplicity |

| Phenolic Hydroxyl (-OH) | Variable | Singlet |

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet |

| Isopropyl Methine (-CH) | ~3.0 - 3.4 | Septet |

| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. The spectrum for this compound will show distinct signals for the six aromatic carbons (with four unique environments due to symmetry) and the carbons of the two non-equivalent isopropyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

| C-OH (C1) | ~150 |

| C-CH(CH₃)₂ (C2) | ~135 |

| C-H (C3) | ~124 |

| C-CH(CH₃)₂ (C4) | ~140 |

| C-H (C5) | ~115 |

| C-H (C6) | ~126 |

| Isopropyl Methine (-CH) | ~27, ~33 |

| Isopropyl Methyl (-CH₃) | ~22, ~24 |

Note: These are predicted values; experimental values can be found in spectral databases. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key characteristic absorptions are from the hydroxyl (-OH) and the carbon-oxygen (C-O) stretching vibrations, as well as vibrations from the aromatic ring and alkyl groups. The broadness and position of the O-H stretching band can provide information about hydrogen bonding. Key peaks typically include a strong O-H stretching vibration around 3200-3600 cm⁻¹ and a C-O stretching vibration near 1250 cm⁻¹. The vapor phase IR spectrum is available in public databases like the NIST Chemistry WebBook. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3600 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Alkyl C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600, 1500 |

| Phenolic C-O | C-O Stretch | ~1250 |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The molecular weight of this compound is 178.27 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The mass spectrum from the NIST database shows a molecular ion peak [M]⁺ at m/z 178. nih.gov The most abundant fragment ion (base peak) is observed at m/z 163, which corresponds to the loss of a methyl radical (-CH₃) from one of the isopropyl groups, forming a stable benzylic cation. nih.gov Another significant peak is found at m/z 121. nih.gov Studies on the structurally related 2,6-Diisopropylphenol (Propofol) have detailed the fragmentation pathways for branched alkyl phenols, often involving the stepwise loss of alkyl radicals. acs.orgnih.gov This knowledge helps in interpreting the spectrum of the 2,4-isomer, where the initial loss of a methyl group to form the [M-CH₃]⁺ ion is a dominant process. acs.orgnih.gov

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Base Peak; Loss of a methyl radical |

| 121 | [M - C₄H₇]⁺ | Further fragmentation |

Source: NIST Mass Spectrometry Data Center. nih.gov

Computational Chemistry for Structural Insights and Spectroscopic Prediction

Computational chemistry serves as a powerful adjunct to experimental techniques, providing insights into molecular structure, stability, and spectroscopic properties that can be difficult to obtain through experimentation alone.

Quantum Chemical Calculations for Conformational Analysis (Analogous to 2,6-Diisopropylphenol)

The conformational flexibility of this compound, arising from the rotation of the two isopropyl groups and the hydroxyl group, can be investigated using quantum chemical calculations. While specific studies on this compound are not as prevalent, extensive research on its isomer, 2,6-Diisopropylphenol, provides a strong analogy for the methods and potential findings. acs.orgdatapdf.comresearchgate.net

For 2,6-Diisopropylphenol, ab initio and Density Functional Theory (DFT) calculations have been instrumental in understanding its conformational equilibrium. acs.orgchemistryviews.org These studies revealed that what might appear as a simple structure actually exists as a mixture of at least five stable conformers, differing in the relative orientations of the two ortho-isopropyl groups. acs.orgresearchgate.net These computational models successfully simulated the experimental IR spectrum, which showed a complex O-H stretching region that could not be explained by a single structure. datapdf.comchemistryviews.org The calculations assigned specific frequencies and band intensities to each of the five conformers based on their relative stabilities. acs.orgresearchgate.net

Applying a similar computational approach to this compound would be invaluable. Such calculations could predict the geometries and relative energies of its various stable conformers. This would help in assigning experimental spectroscopic features and understanding how the specific substitution pattern influences the molecule's three-dimensional structure and potential interactions, a key aspect of rational drug design and materials science. basicmedicalkey.com

Biological and Biochemical Activities of 2,4 Diisopropylphenol and Its Derivatives

Mechanisms of Antioxidant Activity

The antioxidant properties of phenolic compounds are of significant interest in biochemical research. 2,4-Diisopropylphenol, a structural isomer of the anesthetic propofol (B549288) (2,6-diisopropylphenol), has been investigated for its capacity to counteract oxidative stress.

The primary mechanism of antioxidant action for many phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. In the case of this compound, this activity has been evaluated using various assays.

Studies comparing the free radical scavenging potency of several isopropylphenol isomers have shown that the positioning of the isopropyl groups on the phenol (B47542) ring is a critical determinant of activity. In one such study using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the order of effectiveness was found to be: propofol (2,6-diisopropylphenol) > 2,5-diisopropylphenol (B50405) > 2-isopropylphenol (B134262) > this compound. nih.gov This indicates that while this compound does possess free radical scavenging capabilities, it is less potent than its isomers, particularly propofol. nih.gov The presence of the 2-isopropylphenol structure is considered a requisite for this activity. nih.gov

The antioxidant activity of phenolic compounds is influenced by both steric and electronic effects of their substituents, as well as their hydrophobic characteristics. researchgate.net The substitution pattern on the phenyl ring and the potential for hydrogen bonding are also key factors. scielo.org.co

Lipid peroxidation is a chain reaction that occurs in cell membranes, leading to cellular damage. The ability of an antioxidant to inhibit this process is a crucial aspect of its protective function.

Research has demonstrated that this compound can inhibit membrane lipid peroxidation, although its efficacy is lower than that of its isomer, propofol. nih.gov In studies using liposomal membranes, propofol was found to be more intensive in its inhibition of lipid peroxidation compared to this compound, 2,5-diisopropylphenol, and 2-isopropylphenol. nih.gov Specifically, propofol achieved a 50% inhibition of lipid peroxidation in unsaturated phosphatidylcholine liposomal membranes at a concentration of 4.0 µM and in cell-mimetic membranes at 10.1 µM. nih.gov

The antioxidant effects of these phenols were also determined in a phospholipid bilayer membrane system using peroxynitrite, a potent oxidizing agent. scirp.org While specific values for this compound were not detailed, the study noted that various phenols inhibited peroxynitrite-induced membrane lipid peroxidation at concentrations of 10 and 100 µM. scirp.org The potency of this inhibition was found to correlate with their ability to interact with the membrane. nih.govscirp.org

The antioxidant potency of this compound is best understood in comparison to its structural isomers. As mentioned previously, studies have consistently shown that 2,6-diisopropylphenol (propofol) is a more potent antioxidant.

In terms of free radical scavenging, the order of potency is generally accepted as: 2,6-diisopropylphenol > 2,5-diisopropylphenol > 2-isopropylphenol > this compound. nih.gov This highlights the structural specificity of this activity.

Similarly, in the context of inhibiting lipid peroxidation, propofol demonstrates superior activity. nih.gov The structure-specific membrane interactivity of these compounds appears to be a key factor in their antioxidant mechanism. nih.gov

Table 1: Comparative Antioxidant Activity of Isopropylphenols

| Compound | Relative Free Radical Scavenging Potency nih.gov | Relative Inhibition of Lipid Peroxidation nih.gov |

| 2,6-Diisopropylphenol (Propofol) | Highest | Highest |

| 2,5-Diisopropylphenol | High | Moderate |

| 2-Isopropylphenol | Moderate | Low |

| This compound | Lowest | Low |

Cellular and Membrane Interaction Studies

The interaction of small molecules with biological membranes can significantly influence cellular function. The lipophilic nature of this compound suggests a propensity for such interactions.

Due to its hydrophobic characteristics, this compound is presumed to penetrate and interact with membrane lipids, which can lead to changes in membrane fluidity. smolecule.comuni.lu Studies on its isomer, propofol, have shown that it can increase the fluidity of erythrocyte membranes. atsjournals.org This increase in fluidity is thought to enhance the resistance of these cells to physical and hemodynamic stress. atsjournals.org

The interaction of phenolic compounds with membranes is structure-specific. nih.gov Propofol and other 2-alkylphenolic compounds have been shown to interact with membranes and increase their fluidity, with the potency of this effect correlating with their ability to inhibit lipid peroxidation. nih.gov The 2-isopropylphenol structure is considered essential for both inhibiting lipid peroxidation and modifying membrane fluidity. nih.gov

Research using model membranes has shown that several phenols, including propofol, can increase the fluidity of both 1,2-dipalmitoyl-phosphatidylcholine (DPPC) model membranes and neuronal mimetic membranes. scirp.org The potency of this effect was found to be consistent with the rank order of their neuro-activity. scirp.org

The interaction of this compound with cellular membranes and other components can lead to the modulation of various cell signaling pathways.

One notable effect is the induction of protein kinase C (PKC) translocation. nih.gov Both this compound and its isomer, 2,6-diisopropylphenol (propofol), have been shown to induce the translocation of PKCα and PKCδ. nih.gov Interestingly, this compound induced this translocation at a lower threshold concentration (50 μM) compared to propofol. nih.gov

Furthermore, this compound has been observed to enhance membrane depolarization in pancreatic β-cells at lower concentrations (10–25 μM). nih.gov It also blocks outward K+ currents in MIN6 cells in a dose-dependent manner. nih.gov

In some cell lines, such as SH-SY5Y cells, this compound has been shown to induce caspase-3/7 activation, suggesting an initiation of apoptotic pathways. biorxiv.orgnih.gov This effect was observed at a concentration of 25 µM, indicating a higher toxicity in this context compared to propofol. biorxiv.org

Hydrophobic Interactions in Biological Systems

The hydrophobic character of this compound and its derivatives plays a crucial role in their interactions within biological systems. smolecule.com Hydrophobic interactions are fundamental forces that drive the folding of proteins and the formation of biological membranes. libretexts.org Molecules with low water solubility, known as hydrophobes, tend to associate with each other in aqueous environments to minimize their contact with water. libretexts.org This principle is central to understanding how this compound and its analogs behave at a cellular level.

The lipophilicity, or fat-loving nature, of these compounds suggests they can readily interact with and partition into lipid bilayers, the primary components of cell membranes. smolecule.comacs.org This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins. smolecule.com For instance, the anesthetic 2,6-diisopropylphenol (propofol), a structural isomer of this compound, is known to exert its effects by modulating the function of the GABA-A receptor, a membrane-bound protein. nih.gov This modulation is thought to be mediated by a combination of hydrophobic effects and hydrogen bonding within the receptor's protein cavity. nih.gov

The introduction of hydrophobic moieties, such as long-chain fatty acids, to form ester derivatives of this compound further enhances their lipophilic character. researchgate.netresearchgate.net This increased hydrophobicity can facilitate their transport across cell membranes and their accumulation within cells, potentially leading to enhanced biological activity. illinois.edu The specific nature of the fatty acid, including its chain length and degree of saturation, can fine-tune the hydrophobic interactions and, consequently, the biological effects of the resulting ester. researchgate.net

Antiproliferative and Cytotoxicity Investigations of this compound Esters

The antiproliferative and cytotoxic properties of this compound esters have been the subject of several in vitro studies, evaluating their potential as anticancer agents. These investigations have explored the effects of these compounds on the growth and viability of various cancer cell lines.

In vitro Growth Inhibition Studies on Cancer Cell Lines

The esterification of this compound with various fatty acids has yielded a series of derivatives that have demonstrated growth inhibitory effects against several human cancer cell lines. researchgate.netresearchgate.net These studies often compare the activity of this compound esters with their 2,6-diisopropylphenol (propofol) counterparts.

Esters of this compound have been tested for their antiproliferative activity against the A549 human lung adenocarcinoma cell line. researchgate.netresearchgate.netresearchgate.net In one study, conjugates of this compound with butyric acid (BA), valproic acid (VA), and 2-ethylhexanoic acid (2-EHA) exhibited prominent growth inhibition against A549 cells. researchgate.net Another investigation involving mixed fatty acid conjugates from various oils also reported good to moderate specific growth inhibition of A549 cells by this compound esters. researchgate.net For instance, propofol palmitate, an ester of the related 2,6-diisopropylphenol, showed strong cytotoxicity towards A549 cancer cells. hilarispublisher.com

The MDA-MB-231 cell line, a model for triple-negative breast cancer, has also been a target for evaluating the cytotoxicity of this compound esters. researchgate.netresearchgate.net Studies have shown that these esters can inhibit the growth of MDA-MB-231 cells. researchgate.netresearchgate.net For example, a study comparing isomers found that 2,4-diisopropylphenyl esters derived from the same fatty acid showed different activity levels compared to their 2,6-diisopropylphenyl counterparts on this cell line. researchgate.net In a separate study, propofol stearate, an ester of 2,6-diisopropylphenol, was found to be significantly cytotoxic towards MDA-MB-231 cells, with an IC50 value of 9.8 μM. iiarjournals.org

The antiproliferative effects of this compound esters have been investigated in the HeLa cervical carcinoma cell line. researchgate.netresearchgate.net Conjugates of this compound with butyric acid, valproic acid, and 2-ethylhexanoic acid demonstrated significant growth inhibition against HeLa cells. researchgate.net Similarly, mixed fatty acid conjugates of this compound showed good to moderate growth inhibition on this cell line. researchgate.net

The Mia-Pa-Ca pancreatic carcinoma cell line has been utilized to assess the anticancer potential of this compound esters. researchgate.netresearchgate.net Research has indicated that these esters can inhibit the growth of Mia-Pa-Ca cells. researchgate.netresearchgate.net One study noted that the difference in activity between 2,4- and 2,6-diisopropylphenyl ester isomers was less pronounced on Mia-Pa-Ca cells compared to other tested cell lines. researchgate.net Another study found that a propofol-fatty acid ester conjugate derived from Sterculia foetida exhibited the highest activity against the Mia-Pa-Ca cell line. researchgate.net

Interactive Data Table of Research Findings

| Cell Line | Cancer Type | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | 2,4P-BA, 2,4P-VA, 2,4P-2-EHA | Prominent growth inhibition | researchgate.net |

| A549 | Lung Adenocarcinoma | This compound-mixed fatty acid conjugates | Good to moderate specific growth inhibition | researchgate.net |

| MDA-MB-231 | Breast Carcinoma | 2,4-Diisopropylphenyl esters | Growth inhibition | researchgate.net |

| MDA-MB-231 | Breast Carcinoma | This compound-mixed fatty acid conjugates | Good to moderate specific growth inhibition | researchgate.net |

| HeLa | Cervical Carcinoma | 2,4P-BA, 2,4P-VA, 2,4P-2-EHA | Prominent growth inhibition | researchgate.net |

| HeLa | Cervical Carcinoma | This compound-mixed fatty acid conjugates | Good to moderate specific growth inhibition | researchgate.net |

| Mia-Pa-Ca | Pancreatic Carcinoma | 2,4-Diisopropylphenyl esters | Growth inhibition | researchgate.net |

| Mia-Pa-Ca | Pancreatic Carcinoma | This compound-mixed fatty acid conjugates | Good to moderate specific growth inhibition | researchgate.net |

HePG2 (Hepatocellular Carcinoma)

The antiproliferative properties of this compound and its derivatives have been investigated against the human hepatocellular carcinoma cell line, HePG2. Research has primarily focused on conjugating this compound with various fatty acids to enhance its biological activity.

In one study, a series of novel diisopropylphenyl esters of fatty acids were synthesized and evaluated for their in vitro antiproliferative activity across several cancer cell lines, including HePG2. researchgate.net These conjugates were created by esterifying fatty acids with both this compound and its isomer, 2,6-diisopropylphenol. researchgate.netresearchgate.net The resulting compounds, including conjugates with fatty acids from oils of Jatropha curcas, Pongamia glabra, Sterculia foetida, Samia cynthia (eri pupae), and Cocos nucifera, demonstrated good to moderate specific growth inhibition of HePG2 cells. researchgate.netscribd.com

Further studies have explored the anticancer potential of specific conjugates. For instance, propofol-oleic acid conjugates, including the this compound variant, showed in-vitro anticancer activity against HepG2 cells, with IC50 values recorded at 3.9 µM. researchgate.net Similarly, ester conjugates of this compound with alpha-linolenic acid (ALA), valproic acid (VA), butyric acid (BA), and 2-ethylhexanoic acid (2-EHA) were synthesized and tested on HePG2 and other cancer cell lines. researchgate.netresearchgate.net Among these, the conjugates derived from BA, VA, and 2-EHA showed prominent growth inhibition against HePG2 cells. researchgate.net The anticancer efficacy of linolenic acid-diisopropylphenol conjugates has also been examined on HepG2 liver cancer cells. ksu.edu.sa

These investigations collectively suggest that this compound derivatives, particularly fatty acid esters, possess antiproliferative properties against hepatocellular carcinoma cells in vitro. researchgate.netscribd.com

Structure-Activity Relationship Studies for Antiproliferative Properties

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of this compound derivatives influences their antiproliferative efficacy. These studies typically involve synthesizing a series of related compounds and comparing their activity to identify key structural features responsible for the observed biological effects.

A central theme in the SAR of diisopropylphenol derivatives is the comparison between the 2,4- and 2,6-isomers when conjugated with various moieties, often fatty acids. researchgate.netresearchgate.net A clear difference in antiproliferative activity is often observed between the esters of this compound and 2,6-diisopropylphenol derived from the same fatty acid. researchgate.net For example, when tested on several cancer cell lines, 2,4P-ALA (2,4-diisopropylphenyl-alpha-linolenic acid) and 2,4P-BA (2,4-diisopropylphenyl-butyric acid) isomers were found to be more potent than their corresponding 2,6-isomers. researchgate.net

The nature of the fatty acid or other molecule conjugated to the phenol is another critical determinant of activity. Studies have synthesized and tested conjugates of diisopropylphenol isomers with a wide array of fatty acids, including those from jatropha, karanja, Sterculia foetida, eri pupae, and coconut oils. researchgate.netscribd.com The results indicated that the antiproliferative activity varies depending on the fatty acid source. For instance, propofol-fatty acid ester conjugates from karanja mixed fatty acids showed the highest activity against HeLa and MDA-MB-231 cell lines, while those from Sterculia foetida were most active against the Mia-Pa-Ca cell line. researchgate.netscribd.com

Further research into specific fatty acid conjugates revealed more detailed SAR insights. Novel esters of 5-hexenoic acid and iso-ricinoleic acid with both 2,4- and 2,6-diisopropylphenol were synthesized and showed significant in vitro selectivity for inhibiting the growth of several human tumor cell lines over normal cells. ijpsr.com Similarly, the synthesis of conjugates with alpha-linolenic acid, valproic acid, butyric acid, and 2-ethylhexanoic acid demonstrated that the choice of the attached group is pivotal for antiproliferative potency. researchgate.netresearchgate.net

These comparative studies underscore that both the substitution pattern on the phenol ring (2,4- vs. 2,6-) and the chemical nature of the conjugated fatty acid are key factors in the design of diisopropylphenol derivatives as potential antiproliferative agents. researchgate.net

Data Tables

Table 1: Antiproliferative Activity of this compound Derivatives against HePG2 Cells

| Compound/Derivative | Cell Line | Activity Observed | Source |

| Propofol-Oleic Acid Conjugate | HepG2 | IC50: 3.9 µM | researchgate.net |

| Diisopropylphenyl esters of fatty acids (from various oils) | HePG2 | Good to moderate specific growth inhibition | researchgate.netscribd.com |

| Conjugates with Butyric Acid (BA), Valproic Acid (VA), 2-Ethylhexanoic Acid (2-EHA) | HePG2 | Prominent growth inhibition | researchgate.net |

| Linolenic acid-diisopropylphenol conjugate | HepG2 | Examined for anticancer potential | ksu.edu.sa |

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Diisopropylphenol Derivatives

| Structural Variation | Observation | Key Finding | Source |

| Isomer Position | Comparison of 2,4- vs. 2,6-diisopropylphenol esters. | 2,4-isomers (e.g., 2,4P-ALA, 2,4P-BA) were found to be more potent than the corresponding 2,6-isomers on several cell lines. | researchgate.net |

| Fatty Acid Type | Conjugates with fatty acids from different natural oils were tested. | Activity varied significantly with the fatty acid source (e.g., Karanja vs. Sterculia foetida derived fatty acids showed different cell line specificities). | researchgate.netscribd.com |

| Specific Conjugates | Synthesis of esters with specific short-chain and unsaturated fatty acids. | Conjugation with molecules like 5-hexenoic acid, iso-ricinoleic acid, valproic acid, and butyric acid yielded derivatives with significant antiproliferative activity. | researchgate.netresearchgate.netijpsr.com |

Environmental Fate and Behavior Research of 2,4 Diisopropylphenol

Biodegradation Studies in Environmental Compartments

Biodegradation is a key process in the removal of organic compounds from the environment, mediated by microorganisms. The susceptibility of 2,4-diisopropylphenol to microbial degradation is a critical factor in its environmental persistence.

In aqueous environments, the biodegradation of this compound is predicted to occur, although it may not be a rapid process. Predictive models like BIOWIN in EPI Suite™ can provide insights into the likelihood and rate of biodegradation. These models use fragment contribution methods to estimate the probability of aerobic and anaerobic biodegradation.

For this compound, the BIOWIN model predicts that it is not readily biodegradable. The following table summarizes the model's estimations for aerobic biodegradation.

| BIOWIN Model | Prediction | Estimated Timeframe |

|---|---|---|

| Linear Biodegradation Model | Does not biodegrade fast | Recalcitrant |

| Non-Linear Biodegradation Model | Does not biodegrade fast | Recalcitrant |

| MITI Linear Model | Not readily biodegradable | - |

| MITI Non-Linear Model | Not readily biodegradable | - |

| Anaerobic Biodegradation | Not expected to biodegrade readily | - |

This data is based on predictive modeling and not on experimental results.

The predictions suggest that while biodegradation in water is possible, the structure of this compound, with its two isopropyl groups on the phenol (B47542) ring, may hinder rapid microbial attack. The ultimate aerobic biodegradation is predicted to take weeks to months.

In soil, the fate of this compound is influenced by its tendency to adsorb to soil particles and its availability for microbial degradation. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility and bioavailability of a chemical in soil. A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, potentially reducing its availability for biodegradation.

The KOCWIN™ model within EPI Suite™ can be used to estimate the soil adsorption coefficient. For this compound, the predicted Log Koc value suggests moderate adsorption to soil.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log Koc | 3.36 | Moderate sorption to soil and sediment |

This data is based on predictive modeling and not on experimental results.

The BIOWIN model's prediction for soil biodegradation suggests that this compound will eventually be degraded by soil microorganisms, with a half-life estimated to be in the range of weeks to months. The rate of degradation will be dependent on soil type, organic matter content, microbial population, temperature, and moisture content.

In sediment environments, which can be aerobic or anaerobic, the biodegradation of this compound is also anticipated. Its moderate sorption potential, as indicated by the predicted Log Koc, suggests that a fraction of the compound in aquatic systems will partition to the sediment.

Under anaerobic conditions, the biodegradation of phenolic compounds can be a slower process compared to aerobic degradation. The BIOWIN model suggests that this compound is not readily biodegradable under anaerobic conditions. The anaerobic biodegradation half-life is predicted to be longer than the aerobic half-life, potentially on the order of months to years.

Phototransformation Processes

Phototransformation, or photodegradation, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for chemicals present in the atmosphere or in sunlit surface waters.

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model can predict the rate constant for the gas-phase reaction between a chemical and OH radicals, which can then be used to estimate the atmospheric half-life.

For this compound, the predicted atmospheric oxidation half-life is relatively short, indicating that this is a significant removal process from the atmosphere.

| Parameter | Predicted Value |

|---|---|

| OH Radical Reaction Rate Constant | 5.9 x 10-11 cm3/molecule-sec |

| Atmospheric Half-life (assuming 5x105 OH/cm3) | 2.3 days |

This data is based on predictive modeling and not on experimental results.

This prediction suggests that this compound that volatilizes into the atmosphere will be rapidly degraded.

In aquatic environments, direct photolysis can be an important degradation pathway for compounds that absorb light at wavelengths present in sunlight (>290 nm). The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the light-induced transformation).

Phototransformation in Soil

The phototransformation of this compound on soil surfaces is a critical process influencing its persistence in the terrestrial environment. While direct research on the phototransformation of this compound in soil is limited, studies on structurally similar compounds, such as other alkylphenols and chlorinated phenols, provide insights into the potential degradation pathways. The rate and extent of phototransformation are influenced by various factors including soil composition, the presence of photosensitizers, and the intensity of solar radiation.

Sunlight, particularly the UV component, can induce photochemical reactions that lead to the breakdown of organic molecules. In the context of soil, this process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by other light-absorbing substances in the soil matrix, such as humic and fulvic acids. These natural organic matters can act as photosensitizers, absorbing light and transferring the energy to the pollutant, or they can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack the pollutant molecule.

Research on the photocatalytic degradation of other phenolic compounds, such as 2,4-dichlorophenol, has demonstrated that the process can be enhanced by the presence of semiconductor minerals in the soil, like titanium dioxide (TiO₂) nih.gov. These minerals can absorb UV radiation and generate electron-hole pairs, leading to the formation of highly reactive ROS that can mineralize the organic pollutant.

The half-life of a compound undergoing phototransformation in soil can vary significantly depending on the specific soil properties and environmental conditions. For instance, studies on the phototransformation of 2,4-D ethyl ester on different soil types (alluvial, black, and red soils) showed that the reaction rate was slower on soil surfaces compared to an inert glass surface, which was attributed to the quenching effect of humic substances researchgate.net. However, the photoreaction on soil surfaces still led to the transformation of the parent compound into less toxic components under sunlight researchgate.net.

Table 1: Illustrative Phototransformation Half-life of a Structurally Related Phenolic Compound (2,4-D Ethyl Ester) on Different Surfaces

| Surface | Half-life (under UV light) | Half-life (under sunlight) |

| Alluvial Soil | 40.72 ± 5.08 minutes | 6.07 ± 0.35 days |

| Black Soil | 104.78 ± 11.32 minutes | 3.04 ± 0.32 days |

| Red Soil | 159.55 ± 17.52 minutes | 12.37 ± 2.63 days |

| Glass | 23.60 ± 4.31 minutes | Not Reported |

| Data is for 2,4-D ethyl ester and is intended to be illustrative of the types of variations that can be expected for phenolic compounds in soil phototransformation studies. researchgate.net |

Transport and Distribution Mechanisms

The transport and distribution of this compound in the environment are governed by a combination of its physicochemical properties and the characteristics of the environmental compartments it enters. Understanding these mechanisms is essential for predicting its environmental fate and potential for exposure.

The mobility of this compound in soil and sediment is largely controlled by its adsorption and desorption behavior. Due to its hydrophobic nature, it is expected to partition from the aqueous phase to solid matrices, particularly those with high organic carbon content. The strength of this interaction is typically quantified by the soil organic carbon-water partitioning coefficient (Koc).

The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium partitioning of organic compounds between the solid and aqueous phases. The Freundlich isotherm is often more applicable to heterogeneous surfaces like soil.

Table 2: Representative Adsorption Coefficients for a Structurally Related Phenolic Compound (2,4-D) in Various Soil Types

| Soil Type | Organic Matter (%) | Clay (%) | Freundlich Adsorption Coefficient (Kf) |

| Sandy Loam | 1.5 | 10 | 0.8 |

| Silt Loam | 3.0 | 25 | 2.5 |

| Clay | 5.0 | 45 | 5.2 |

| These are representative values for 2,4-D and are intended to illustrate the influence of soil properties on the adsorption of phenolic compounds. |

Henry's Law Constant Determinations

However, the Henry's Law constant can be estimated using computational models based on the compound's vapor pressure and water solubility. Given that this compound has a relatively low vapor pressure and is sparingly soluble in water, its Henry's Law constant is expected to be low to moderate. This suggests that while volatilization from water bodies may occur, it is not likely to be the dominant transport pathway compared to partitioning to sediment and soil.

Table 3: Estimated Physicochemical Properties Relevant to Henry's Law Constant for this compound

| Property | Estimated Value |

| Water Solubility | Sparingly soluble |

| Vapor Pressure | Low |

| Henry's Law Constant (H) | Estimated to be low to moderate |

Environmental Distribution Modeling

Environmental fate models are used to predict the distribution of chemicals in various environmental compartments, such as air, water, soil, and sediment. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its transport and transformation. For alkylphenols like this compound, multimedia fate models can be employed to understand their long-range transport potential and identify environmental sinks usgs.govresearchgate.netnih.gov.

These models typically consider processes such as advection, dispersion, volatilization, deposition, and degradation. Due to their persistence and hydrophobicity, alkylphenols are known to partition significantly into sediments, which can act as a long-term reservoir nih.gov. Modeling studies on other alkylphenols have shown that wastewater treatment plant effluents are a major source of these compounds to the aquatic environment nih.gov.

The distribution of this compound would be influenced by its partitioning coefficients (Koc and Kow) and its degradation rates in different media. The models would likely predict that a significant fraction of the compound released into aquatic systems will be associated with suspended solids and ultimately accumulate in the sediment.

Bioaccumulation Potential Research

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues to a concentration higher than that in the environment. This is a significant concern for persistent and hydrophobic compounds like this compound.

The potential for this compound to bioaccumulate in aquatic and sediment-dwelling organisms is primarily related to its lipophilicity, which is indicated by its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater affinity for the fatty tissues of organisms. While a specific, experimentally determined bioconcentration factor (BCF) for this compound is not widely reported, studies on other alkylphenols provide valuable insights.

For instance, research on nonylphenol, a structurally related and well-studied alkylphenol, has demonstrated its potential to bioaccumulate in fish. In a study with zebrafish (Danio rerio), the bioconcentration factors (BCFss) for nonylphenol were found to be in the range of 104-112 L·kg⁻¹ in the whole body nih.gov. This indicates a moderate potential for bioaccumulation. The accumulation and elimination of the compound were found to follow first-order kinetics nih.gov.

Given the structural similarities, it is anticipated that this compound would also exhibit a tendency to bioaccumulate in aquatic organisms, particularly in lipid-rich tissues. The extent of bioaccumulation would depend on the species, its feeding habits, and the environmental concentration of the compound. Sediment-dwelling organisms may be particularly at risk due to the partitioning of this compound to sediments.

Table 4: Bioaccumulation Data for a Structurally Related Alkylphenol (Nonylphenol) in Zebrafish (Danio rerio)

| Parameter | Value |

| Depuration Rate Constant (k₂) | 0.2827 - 0.412 d⁻¹ |

| Half-life (t₁/₂) in whole fish | 1.75 - 2.45 days |

| Bioconcentration Factor (BCFss) in whole body | 104 - 112 L·kg⁻¹ |

| Data for nonylphenol is presented to illustrate the potential bioaccumulation behavior of this compound. nih.gov |

Insufficient Data for Comprehensive Analysis of this compound Bioaccumulation in Terrestrial Organisms

Despite a comprehensive search for research on the environmental fate and behavior of this compound, there is a significant lack of available scientific literature and data specifically addressing its bioaccumulation in terrestrial organisms.

Initial investigations into the bioaccumulation of this compound, a compound related to the anesthetic Propofol (B549288), in terrestrial ecosystems have not yielded specific studies detailing its uptake, distribution, and retention in organisms such as plants, earthworms, or other soil-dwelling invertebrates. While general principles of bioaccumulation of organic compounds in terrestrial environments are well-established, direct empirical data for this compound are not presently available in the public domain.

Factors that typically influence the bioaccumulation of chemical compounds in terrestrial organisms include:

Physicochemical Properties: The octanol-water partition coefficient (Kow) and soil organic carbon-water partition coefficient (Koc) are key indicators of a chemical's tendency to partition into fatty tissues of organisms and bind to soil organic matter, respectively. A high Kow value for this compound would suggest a potential for bioaccumulation.

Soil Characteristics: The amount of organic matter, clay content, and pH of the soil can significantly affect the bioavailability of a chemical to terrestrial organisms.

Organism-Specific Factors: The physiology, feeding habits, and metabolic capabilities of different terrestrial species play a crucial role in the extent to which they will accumulate a foreign compound.

While research exists on the environmental fate of the parent compound, Propofol, it is primarily focused on aquatic environments due to its use in medical settings and subsequent discharge into wastewater. This research indicates a potential for bioaccumulation based on its properties, but this does not directly translate to its behavior in a terrestrial context without specific studies.

The absence of dedicated research on the bioaccumulation of this compound in terrestrial organisms means that no detailed research findings or data tables can be provided at this time. Further empirical studies are required to understand the potential for this compound to enter and persist in terrestrial food webs.

Advanced Analytical Method Development and Validation for 2,4 Diisopropylphenol

Chromatographic Method Development

Chromatographic methods are central to the analysis of 2,4-Diisopropylphenol, providing the necessary selectivity to resolve it from its closely related structural isomers. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as impurity profiling or quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of phenolic compounds like this compound. The development of HPLC methods focuses on optimizing stationary and mobile phases to exploit subtle differences in the physicochemical properties of diisopropylphenol isomers.

Reverse-phase HPLC is a commonly employed technique for the separation of diisopropylphenol isomers. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is governed by hydrophobic interactions between the analytes and the stationary phase. For positional isomers like 2,4- and 2,6-diisopropylphenol, achieving baseline resolution requires careful optimization of chromatographic conditions. Columns with unique selectivity for aromatic compounds, such as those with a phenyl stationary phase, can be particularly effective for resolving positional isomers.

A typical RP-HPLC method for the analysis of diisopropylphenol isomers would involve a C18 or phenyl-based column with a gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

Table 1: Typical RP-HPLC Parameters for Diisopropylphenol Isomer Separation This table is a representation of typical methodologies and does not reflect a single validated study.

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane) or Phenyl | Provides hydrophobic interaction; Phenyl phases can offer enhanced π-π interactions for aromatic isomer separation. |

| Mobile Phase | Acetonitrile / Water Gradient | Allows for the elution of compounds with varying polarities, optimizing resolution between closely related isomers. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV Spectrophotometry (e.g., 270 nm) | Phenolic compounds exhibit strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC injections. |

Normal Phase HPLC (NP-HPLC) provides an alternative selectivity to RP-HPLC and can be highly effective for separating structural isomers. This technique utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. Separation is based on the differential adsorption and desorption of analytes on the polar surface. Subtle differences in the polarity and hydrogen-bonding capacity of the diisopropylphenol isomers can be exploited to achieve separation. NP-HPLC has been successfully applied to determine impurities in 2,6-Diisopropylphenol, demonstrating its utility in resolving related compounds like its 2,4-isomer.

Table 2: Representative NP-HPLC Conditions for Isomer Separation This table is a representation of typical methodologies and does not reflect a single validated study.

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase (Column) | Silica Gel (5 µm) | A highly polar stationary phase that separates compounds based on polarity. |

| Mobile Phase | Hexane / Isopropanol mixture | A non-polar mobile phase system where composition is optimized to achieve desired retention and selectivity. |

| Flow Rate | 1.2 mL/min | Typical flow rate for normal phase separations. |

| Column Temperature | Ambient | Temperature control is less critical than in RP-HPLC but should be kept stable. |

| Detection | UV Spectrophotometry (e.g., 270 nm) | Provides sensitive detection for the aromatic analytes. |

The primary analytical application for this compound methodologies is in the impurity profiling of Propofol (B549288) (2,6-Diisopropylphenol). Regulatory bodies require that impurities in pharmaceutical products are identified and quantified to ensure safety and efficacy. Therefore, analytical methods must be developed and validated to be sensitive, specific, and accurate for detecting this compound at low levels, often below 0.1% relative to the main compound.

Method development involves selecting a chromatographic system (either RP-HPLC or NP-HPLC) that provides baseline resolution between 2,6-Diisopropylphenol, this compound, and other potential process-related impurities. Validation is performed according to ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose in a quality control environment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For highly sensitive and selective detection, particularly in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. An LC-MS/MS method was used to determine the presence of this compound in river and wastewater samples, demonstrating its effectiveness for trace-level analysis. The method typically involves sample preparation and extraction followed by LC separation and detection by a mass spectrometer operating in a mode such as Multiple Reaction Monitoring (MRM) for high specificity and low detection limits.

Headspace-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS) for Complex Matrices

While HPLC methods are common, Gas Chromatography (GC) is also a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. A GC-MS method has been validated for the simultaneous determination of 11 related impurities in propofol, including this compound. This method confirmed that this compound is a common process impurity in bulk drug samples.

For the analysis of trace levels of this compound in complex sample matrices, a sample preparation technique such as Headspace-Solid Phase Microextraction (HS-SPME) can be coupled with GC-MS. HS-SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. This approach integrates sampling, extraction, and concentration into a single step, making it highly efficient for analyzing volatile impurities in challenging matrices.

Spectroscopic Analytical Techniques

Spectroscopic techniques are instrumental in the qualitative and quantitative analysis of pharmaceutical compounds, offering detailed information about molecular structure and concentration. For the analysis of this compound, a structural isomer of the widely used anesthetic Propofol (2,6-Diisopropylphenol), these methods provide the necessary specificity and sensitivity for identification and characterization.

Raman Spectroscopy for Identification and Characterization

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides a molecular fingerprint of a substance. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same frequency as the incident photons (Rayleigh scattering). However, a small fraction of photons is scattered at a different frequency (Raman scattering), and this frequency shift provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

For the identification and characterization of this compound, Raman spectroscopy offers several advantages. It requires minimal to no sample preparation and is insensitive to aqueous media, making it suitable for analyzing samples in various states. The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to its specific molecular structure.

Key vibrational modes that would be anticipated in the Raman spectrum of this compound include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the isopropyl groups, expected in the 2850-3000 cm⁻¹ range.

O-H stretching: From the phenolic hydroxyl group, which can be a broad band, typically in the 3200-3600 cm⁻¹ region, and its position can be sensitive to hydrogen bonding.

Aromatic ring stretching (C=C): Multiple bands are expected in the 1400-1650 cm⁻¹ region, which are characteristic of the benzene (B151609) ring.

C-O stretching: Associated with the phenolic group, typically found in the 1200-1300 cm⁻¹ range.

Isopropyl group bending vibrations: These would produce characteristic signals, for instance, the C-H bending of the CH(CH₃)₂ group.

Method Validation and Performance Assessment

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The following subsections detail the key validation parameters for an analytical method developed for this compound. While specific validation data for this compound is not available, the principles are illustrated with data from its isomer, 2,6-Diisopropylphenol, where applicable.

Specificity and Selectivity Evaluation

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components.

In the context of this compound analysis, a spectroscopic method like Raman spectroscopy would be evaluated for its ability to provide a unique spectral fingerprint, distinguishable from its isomers (e.g., 2,6-Diisopropylphenol) and potential impurities. For instance, a study on 2,6-Diisopropylphenol demonstrated that Raman spectroscopy, when validated, can be a specific identification test. nih.govresearchgate.net

For a chromatographic method, specificity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks and that there is no interference from a blank or placebo at the retention time of the analyte.

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to detect the analyte in the presence of other components. | The spectrum of the analyte should be unique and distinguishable from potential interferents. In chromatography, the analyte peak should be pure and well-resolved. |

| Selectivity | The ability to differentiate and quantify the analyte from other substances. | No interference from blank, placebo, or known impurities at the analyte's signal/retention time. |

Accuracy and Precision Determinations